molecular formula C8H13NO B13474800 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13474800
M. Wt: 139.19 g/mol
InChI Key: QUYUGUMIUYEBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced using alane to yield the desired spirocyclic amine . The key steps in the synthesis are:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one has several scientific research applications:

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3,3-dimethyl-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C8H13NO/c1-7(2)6(10)9-8(7)4-3-5-8/h3-5H2,1-2H3,(H,9,10)

InChI Key

QUYUGUMIUYEBMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC12CCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.